3-trans, 5-cis-Octadienoyl-CoA, also known as S-[(3e, 5z)-3, 5-octadienoate, belongs to the class of organic compounds known as purine 3'-deoxyribonucleoside diphosphates. These are purine nucleotides with diphosphate group linked to the ribose moiety lacking a hydroxyl group at position 3. 3-trans, 5-cis-Octadienoyl-CoA is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-trans, 5-cis-Octadienoyl-CoA has been primarily detected in blood.
3-trans,5-cis-Octadienoyl-CoA
CAS No.: 214769-63-8
Cat. No.: VC1945228
Molecular Formula: C30H48N7O16P3S
Molecular Weight: 887.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214769-63-8 |
|---|---|
| Molecular Formula | C30H48N7O16P3S |
| Molecular Weight | 887.7 g/mol |
| IUPAC Name | [(2S,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(2E,4Z)-octa-2,4-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]methylphosphonic acid |
| Standard InChI | InChI=1S/C30H48N7O16P3S/c1-4-5-6-7-8-9-22(39)57-13-12-32-21(38)10-11-33-28(42)25(41)30(2,3)16-51-56(48,49)53-55(46,47)50-14-20-19(15-54(43,44)45)24(40)29(52-20)37-18-36-23-26(31)34-17-35-27(23)37/h6-9,17-20,24-25,29,40-41H,4-5,10-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b7-6-,9-8+/t19-,20-,24-,25?,29?/m1/s1 |
| Standard InChI Key | YHRBHCTXYJGORE-OHKXNCGGSA-N |
| Isomeric SMILES | CCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |
| SMILES | CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |
| Canonical SMILES | CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |
Introduction
Chemical Identity and Structure
3-trans,5-cis-Octadienoyl-CoA is a coenzyme A thioester with specific geometric configurations at its double bonds. It contains a trans configuration at position 3 and a cis configuration at position 5 of the octadiene chain, which is critical for its specific metabolic roles.
Fundamental Properties
Structural Components
The molecule consists of several key structural features that are essential to its function:
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A coenzyme A moiety, which includes:
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An adenosine 3',5'-bisphosphate unit
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A pantothenic acid segment
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A β-mercaptoethylamine group
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An octadienoyl chain with specific geometric configurations:
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Trans configuration at the Δ3 position
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Cis configuration at the Δ5 position
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A thioester linkage connecting the CoA and octadienoyl portions, which provides the high-energy bond necessary for metabolic reactions .
Biochemical Role in Metabolism
3-trans,5-cis-Octadienoyl-CoA serves as a critical intermediate in specialized pathways of fatty acid metabolism, particularly in the degradation of unsaturated fatty acids with odd-numbered double bonds.
Metabolic Origin
This compound is primarily formed during the β-oxidation of polyunsaturated fatty acids, particularly α-linolenic acid. The formation pathway typically involves:
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Initial dehydrogenation of 5-cis-octenoyl-CoA (a metabolite of linolenic acid) by medium-chain acyl-CoA dehydrogenase to form 2-trans-5-cis-octadienoyl-CoA .
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Subsequent isomerization of 2-trans-5-cis-octadienoyl-CoA to 3-trans-5-cis-octadienoyl-CoA by the enzyme Δ3,Δ2-enoyl-CoA isomerase .
The research indicates that this conversion can occur either through mitochondrial Δ3,Δ2-enoyl-CoA isomerase or through the peroxisomal trifunctional enzyme, which possesses isomerase activity .
Metabolic Fate
Once formed, 3-trans,5-cis-Octadienoyl-CoA undergoes further transformation:
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It is isomerized to 2-trans-4-trans-octadienoyl-CoA by Δ3,5,Δ2,4-dienoyl-CoA isomerase .
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The resulting 2-trans-4-trans-octadienoyl-CoA then serves as a substrate for NADPH-dependent 2,4-dienoyl-CoA reductase, which converts it to 3-trans-octenoyl-CoA .
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Finally, 3-trans-octenoyl-CoA is isomerized to 2-trans-octenoyl-CoA by Δ3,Δ2-enoyl-CoA isomerase, which can then enter the standard β-oxidation pathway .
Enzymatic Reactions and Pathway Integration
The metabolism of 3-trans,5-cis-Octadienoyl-CoA involves several specialized enzymes and is integrated into broader fatty acid degradation pathways.
Key Enzymes and Their Functions
Pathway Integration
3-trans,5-cis-Octadienoyl-CoA plays a crucial role in what is known as the "reductase-dependent pathway" for the β-oxidation of unsaturated fatty acids with odd-numbered double bonds. This pathway operates alongside the more established "isomerase-dependent pathway" .
Studies have shown that while most (approximately 80%) of 2,5-octadienoyl-CoA is metabolized via the isomerase-dependent pathway, once the intermediate 3,5-octadienoyl-CoA is formed, it is effectively degraded only through the reductase-dependent pathway .
The enzymatic mechanism of Δ3,5,Δ2,4-dienoyl-CoA isomerase has been elucidated through crystallographic studies, revealing that key acidic residues (Asp176, Glu196, and Asp204) in the active site are essential for catalysis . Specifically, research indicates that Glu196 likely acts as a proton acceptor while Asp204 functions as a proton donor in the isomerization reaction .
Biological Significance
Metabolic Importance
The reductase-dependent pathway involving 3-trans,5-cis-Octadienoyl-CoA serves several critical functions:
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It ensures the complete degradation of 3,5-dienoyl-CoA intermediates that would otherwise accumulate during metabolism of certain unsaturated fatty acids .
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This pathway prevents the depletion of free coenzyme A, which is essential for numerous metabolic processes throughout the cell .
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By facilitating the complete metabolism of these intermediates, it helps avoid potential impairment of mitochondrial oxidative function .
Evolutionary Conservation
The importance of this metabolic pathway is underscored by its evolutionary conservation across diverse organisms:
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The Δ3,5,Δ2,4-dienoyl-CoA isomerase enzyme has been identified and characterized in mammals, yeast, and plants .
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In Arabidopsis thaliana, a gene encoding Δ3,5,Δ2,4-dienoyl-CoA isomerase (AtDCI1) has been identified, containing a peroxisome targeting sequence and demonstrating enzymatic activity similar to its mammalian counterparts .
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The crystallographic studies of rat dienoyl-CoA isomerase reveal structural features that are likely conserved across species, indicating the fundamental importance of this enzymatic activity .
Analytical Methods and Identification
Several techniques have been employed to detect, identify, and characterize 3-trans,5-cis-Octadienoyl-CoA in research settings.
Spectrophotometric Analysis
The compound and its related isomers can be distinguished spectrophotometrically based on their characteristic absorption profiles:
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3-trans,5-cis-Octadienoyl-CoA (and other 3,5-dienoyl-CoA compounds) typically shows maximum absorption at approximately 240 nm .
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In contrast, 2-trans,4-trans-octadienoyl-CoA (the product of its isomerization) has a maximum absorption peak at 260 nm and a characteristic shoulder peak at 300 nm .
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These spectral differences provide a means to monitor the enzymatic conversion in real-time during experimental procedures .
High-Performance Liquid Chromatography
HPLC has been extensively used to separate and identify 3-trans,5-cis-Octadienoyl-CoA and related metabolites:
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Reverse-phase HPLC can effectively separate different dienoyl-CoA isomers based on their polarity and structural differences .
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Studies have used HPLC to track the metabolic progression from 2-trans-5-cis-octadienoyl-CoA through 3-trans-5-cis-octadienoyl-CoA to subsequent metabolites in the β-oxidation pathway .
Research Applications and Future Directions
The study of 3-trans,5-cis-Octadienoyl-CoA and its associated metabolic pathways continues to be an active area of research with several important applications.
Current Research Applications
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Investigators have used synthetic 3-trans,5-cis-octadienoyl-CoA and related compounds to study the kinetics and specificity of β-oxidation enzymes, providing insights into the factors that influence this metabolic pathway .
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The expression of plant Δ3,5,Δ2,4-dienoyl-CoA isomerase in bacterial systems has enabled detailed enzymatic characterization and analysis of this important metabolic process .
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Polyhydroxyalkanoate synthesis in yeast and Arabidopsis has been employed as an analytical tool to monitor in vivo carbon flux through β-oxidation pathways involving dienoyl-CoA intermediates like 3-trans,5-cis-octadienoyl-CoA .
Future Research Directions
Several key questions remain to be fully addressed:
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The relative contributions of different degradation pathways for 5-enoyl-CoA intermediates in various tissues and physiological states require further elucidation .
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The potential role of these specialized metabolic pathways in disease states, particularly those involving impaired fatty acid metabolism, warrants investigation.
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The possibility of targeting these pathways for therapeutic interventions in disorders of fatty acid metabolism represents an intriguing avenue for future research.
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